molecular formula C12H17N5O3S2 B2613517 3-({1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole CAS No. 2097928-85-1

3-({1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole

Cat. No.: B2613517
CAS No.: 2097928-85-1
M. Wt: 343.42
InChI Key: WAVFTSQJUUGDDO-UHFFFAOYSA-N
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Description

3-({1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole is a high-purity chemical compound offered for research and development purposes. This complex molecule features a 1,2,5-thiadiazole ring linked via an ether bridge to a pyrrolidine system that is further functionalized with a sulfonyl group attached to a 1-ethyl-2-methylimidazole moiety. This unique structural architecture, combining multiple nitrogen-containing heterocycles, suggests potential as a valuable scaffold in medicinal chemistry and drug discovery research, particularly for investigating novel enzyme inhibitors or receptor modulators. The presence of the sulfonamide group is a common pharmacophore found in compounds with a wide range of biological activities. Researchers may utilize this compound as a key intermediate in synthetic chemistry or as a lead compound in biological screening assays. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should conduct all necessary safety assessments and handling procedures in accordance with their institution's guidelines prior to use.

Properties

IUPAC Name

3-[1-(1-ethyl-2-methylimidazol-4-yl)sulfonylpyrrolidin-3-yl]oxy-1,2,5-thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O3S2/c1-3-16-8-12(14-9(16)2)22(18,19)17-5-4-10(7-17)20-11-6-13-21-15-11/h6,8,10H,3-5,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAVFTSQJUUGDDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(N=C1C)S(=O)(=O)N2CCC(C2)OC3=NSN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole typically involves multiple steps, starting with the preparation of the imidazole and pyrrolidine intermediates. The imidazole ring can be synthesized using methods such as the Debus-Radziszewski synthesis or the Wallach synthesis, which involve the cyclization of appropriate precursors under controlled conditions . The pyrrolidine ring is often prepared through the reduction of pyrrole derivatives or via cyclization reactions involving amines and aldehydes.

The final step involves the coupling of the imidazole and pyrrolidine intermediates with the thiadiazole moiety. This is usually achieved through nucleophilic substitution reactions, where the sulfonyl group of the imidazole reacts with the thiadiazole under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as higher yields, better control over reaction conditions, and improved safety when handling reactive intermediates . These methods are particularly useful for scaling up the production of complex organic molecules.

Chemical Reactions Analysis

Types of Reactions

3-({1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the nucleophile used in substitution reactions .

Scientific Research Applications

3-({1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-({1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The sulfonyl group can form strong interactions with biological molecules, enhancing the compound’s binding affinity and specificity . The thiadiazole moiety may contribute to the compound’s overall stability and reactivity, facilitating its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-({1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole is unique due to its combination of an imidazole ring, a pyrrolidine ring, and a thiadiazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Biological Activity

3-({1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole is a compound of interest due to its potential biological activities. This article synthesizes available research findings regarding its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound consists of a thiadiazole core linked to a pyrrolidine moiety and an imidazole sulfonamide group. The structural formula can be represented as:

C15H20N4O3S\text{C}_{15}\text{H}_{20}\text{N}_4\text{O}_3\text{S}

This structure is significant as it combines multiple pharmacophores that may contribute to its bioactivity.

1. Antitumor Activity

Recent studies have highlighted the antitumor potential of thiadiazole derivatives. For instance, compounds containing a thiadiazole ring have shown significant cytotoxic effects against various cancer cell lines. The presence of electron-donating groups in the structure enhances this activity by improving interactions with cellular targets.

Table 1: Antitumor Activity of Thiadiazole Derivatives

CompoundCell LineIC50 (µg/mL)Mechanism
Compound AA4311.61 ± 1.92Induces apoptosis
Compound BJurkat1.98 ± 1.22Inhibits Bcl-2

These findings suggest that the compound may exhibit similar antitumor properties due to its structural similarities with known active derivatives.

2. Anticonvulsant Activity

Thiadiazole derivatives have also been evaluated for their anticonvulsant properties. A study indicated that certain analogs displayed significant protection against seizures in animal models, likely through modulation of neurotransmitter systems.

Case Study: Anticonvulsant Efficacy

A specific derivative, structurally related to our compound, demonstrated a median effective dose (ED50) significantly lower than traditional anticonvulsants, indicating enhanced efficacy in seizure models.

3. Anti-inflammatory Properties

The anti-inflammatory potential of thiadiazoles has been documented in various studies. Compounds similar to our target have shown effectiveness comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism often involves inhibition of pro-inflammatory cytokines and pathways.

Table 2: Comparison of Anti-inflammatory Activity

CompoundModelActivity Level
Compound CCarrageenan-induced paw edemaSignificant reduction
Compound DLPS-stimulated macrophagesInhibition of TNF-alpha

The biological activity of 3-({1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole is hypothesized to stem from several mechanisms:

  • Protein Interaction : The compound may interact with key proteins involved in cell signaling and apoptosis.
  • Enzyme Inhibition : It could inhibit enzymes that play critical roles in inflammatory processes and tumor growth.

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